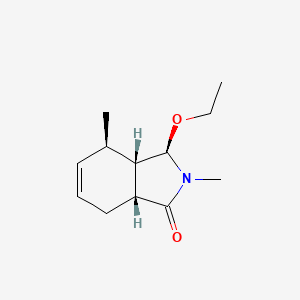
(3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one involves multiple steps, including the formation of the isoindolone core and the introduction of ethoxy and methyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as ethyl iodide, methyl magnesium bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers are studying its effects on different diseases and conditions, aiming to develop new treatments based on its unique properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,3aS,4R,7aR)-4-methyl-2-oxo-octahydro-1-benzofuran-3-carboxamide
- (3R,3aS,4R,7aR)-4-pentyl-3-phenyl-hexahydro-1H-furo[3,4-c]pyran
- (2R,2’R,3R,3aS,4R,7aR)-2’-methoxy-3a,4-dimethyl-4’-methylidene-1,3,3a,4,5,7a-hexahydrospiro[indene-2,3’-oxolane]-3-ol
Uniqueness
Compared to these similar compounds, (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one stands out due to its specific ethoxy and dimethyl substitutions, which confer unique chemical and biological properties. These structural features influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
(3R,3aS,4R,7aR)-3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C12H19NO2/c1-4-15-12-10-8(2)6-5-7-9(10)11(14)13(12)3/h5-6,8-10,12H,4,7H2,1-3H3/t8-,9-,10+,12-/m1/s1 |
Clé InChI |
WVZWBOGFMYCZFI-MWGHHZFTSA-N |
SMILES isomérique |
CCO[C@@H]1[C@H]2[C@@H](C=CC[C@H]2C(=O)N1C)C |
SMILES canonique |
CCOC1C2C(C=CCC2C(=O)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
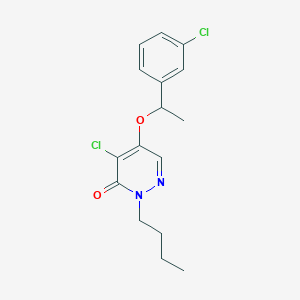
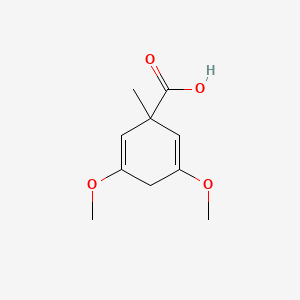
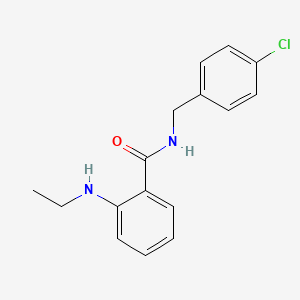
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
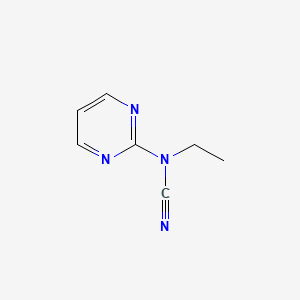

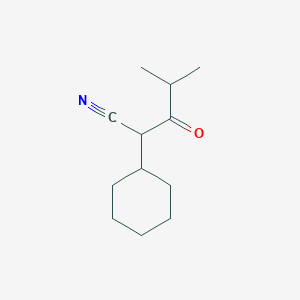
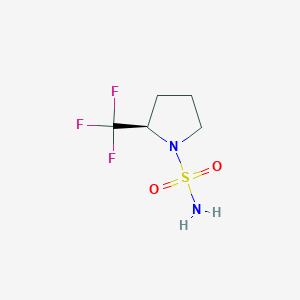
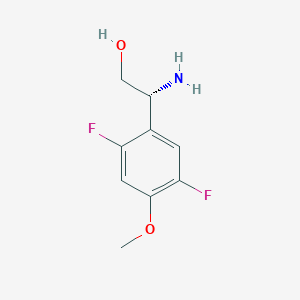
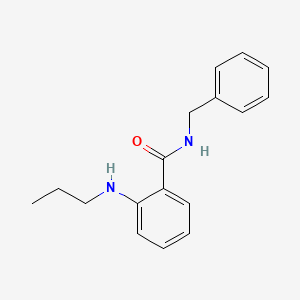
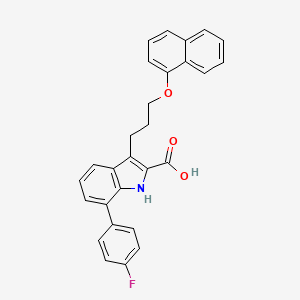
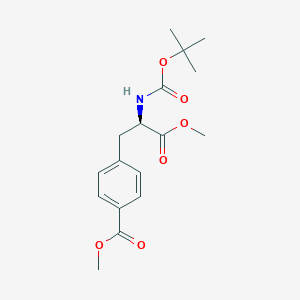
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
